molecular formula C15H18N2O6 B14406166 (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid CAS No. 86207-46-7

(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid

Cat. No.: B14406166
CAS No.: 86207-46-7
M. Wt: 322.31 g/mol
InChI Key: AHURJTZEGFRRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amines.

    Introduction of the nitrophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the piperidine derivative.

    Attachment of the acetic acid moiety: This can be done via esterification or amidation reactions, depending on the functional groups present on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while oxidation can produce nitro derivatives.

Scientific Research Applications

(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Properties

CAS No.

86207-46-7

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

2-[1-[(4-nitrophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C15H18N2O6/c18-14(19)9-11-5-7-16(8-6-11)15(20)23-10-12-1-3-13(4-2-12)17(21)22/h1-4,11H,5-10H2,(H,18,19)

InChI Key

AHURJTZEGFRRJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.